molecular formula C24H23FN6O2 B2633856 (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1251616-12-2

(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2633856
CAS No.: 1251616-12-2
M. Wt: 446.486
InChI Key: PSUUEWWJVPVNAZ-UHFFFAOYSA-N
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Description

The compound (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including oxadiazole, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of an appropriate hydrazide with an acyl chloride or carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling Reactions: The oxadiazole and pyrazole intermediates are then coupled with a substituted phenyl ring through a series of nucleophilic substitution reactions.

    Final Assembly: The piperazine moiety is introduced via nucleophilic substitution, often using a piperazine derivative and a suitable leaving group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the ethyl group or other susceptible sites.

    Reduction: Reduction reactions could target the oxadiazole or pyrazole rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenated intermediates and strong bases or acids are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of various heterocyclic compounds.

Biology

Biologically, the compound may be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone could be explored for its therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets might include enzymes, receptors, or ion channels, and the pathways involved could range from signal transduction to metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
  • (1-(4-(5-ethyl-1,2,4-thiadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds. The presence of the fluorophenyl and ethyl-oxadiazole groups, in particular, could influence its pharmacokinetic properties and binding affinity to biological targets.

Properties

IUPAC Name

[1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2/c1-2-22-26-23(28-33-22)17-3-7-20(8-4-17)31-12-11-21(27-31)24(32)30-15-13-29(14-16-30)19-9-5-18(25)6-10-19/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUUEWWJVPVNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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